molecular formula C4H2Br2F2N2 B13686329 4-Bromo-1-(bromodifluoromethyl)-1H-imidazole

4-Bromo-1-(bromodifluoromethyl)-1H-imidazole

Cat. No.: B13686329
M. Wt: 275.88 g/mol
InChI Key: RDRFYWBIZPDYAL-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromodifluoromethyl)-1H-imidazole is a chemical compound characterized by the presence of bromine and bromodifluoromethyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(bromodifluoromethyl)-1H-imidazole typically involves the bromination of 1-(bromodifluoromethyl)-1H-imidazole. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound. The use of advanced technologies and equipment helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(bromodifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under controlled conditions to prevent over-oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are performed under anhydrous conditions to avoid side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-(bromodifluoromethyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or as a tool in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(bromodifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole
  • 4-Bromo-1H-pyrazole
  • 1-Bromo-4-fluorobenzene

Uniqueness

4-Bromo-1-(bromodifluoromethyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both bromine and bromodifluoromethyl groups. This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C4H2Br2F2N2

Molecular Weight

275.88 g/mol

IUPAC Name

4-bromo-1-[bromo(difluoro)methyl]imidazole

InChI

InChI=1S/C4H2Br2F2N2/c5-3-1-10(2-9-3)4(6,7)8/h1-2H

InChI Key

RDRFYWBIZPDYAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(F)(F)Br)Br

Origin of Product

United States

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